molecular formula C13H23N3O B1474098 (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol CAS No. 2072233-10-2

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B1474098
CAS No.: 2072233-10-2
M. Wt: 237.34 g/mol
InChI Key: KOZISWBMLBPQKA-UHFFFAOYSA-N
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Description

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-5-12(7-16)9-17/h12,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZISWBMLBPQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is a heterocyclic organic molecule featuring a piperidine ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

C13H20N4O\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}

The synthesis typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with piperidin-3-amine under controlled conditions, often utilizing catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways that lead to various physiological responses .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogenic fungi . The potential of (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol in this context remains an area for further investigation.

Anticancer Properties

Pyrazole derivatives have been explored for their anticancer activities. Some studies demonstrate that pyrazole compounds can induce apoptosis in cancer cells, particularly in breast cancer models . The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing therapeutic efficacy while minimizing side effects .

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways suggests potential anti-inflammatory properties. Certain pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

Study FocusFindings
Antifungal Activity A series of pyrazole carboxamides exhibited notable antifungal activity against various phytopathogenic fungi .
Cytotoxic Effects Pyrazole derivatives showed significant cytotoxic effects in MDA-MB-231 breast cancer cells, particularly when combined with doxorubicin .
Enzyme Interaction Research indicated that certain pyrazole compounds could inhibit xanthine oxidase activity, suggesting potential applications in gout treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 2
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

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